molecular formula C9H22Cl2N2 B1461094 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride CAS No. 1803586-79-9

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride

Cat. No.: B1461094
CAS No.: 1803586-79-9
M. Wt: 229.19 g/mol
InChI Key: TVVXNDIQCWDQHT-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound is typically found as a white to off-white crystalline solid and is soluble in water and ethanol .

Preparation Methods

The synthesis of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride can be achieved through various synthetic routes. One common method involves starting with 2-acetone pyrrolidine, which undergoes a substitution reaction to yield the target compound . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the substitution process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is often employed as a chiral reagent for the synthesis of biologically active compounds. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development . Additionally, it has applications in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and intermediates .

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring in its structure allows it to bind to enantioselective proteins, influencing their activity. This binding can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, which influence their chemical and biological properties . For example, pyrrolidine-2-one is known for its use in the synthesis of γ-lactams, while pyrrolidine-2,5-diones are important intermediates in the synthesis of various pharmaceuticals . The unique structure of this compound, particularly the presence of the isopropyl group, distinguishes it from these similar compounds and contributes to its specific applications and properties.

Properties

IUPAC Name

2-(1-propan-2-ylpyrrolidin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)11-6-4-9(7-11)3-5-10;;/h8-9H,3-7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVXNDIQCWDQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride
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2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride
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2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride
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2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride
Reactant of Route 5
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride
Reactant of Route 6
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride

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